Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a synthetic compound recognized for its distinctive spirocyclic structure. It features a spiro linkage between a diazaspiroheptane ring and a benzyl group, which enhances its utility in various chemical applications, particularly in medicinal chemistry and organic synthesis. The compound has the molecular formula CHNO and is classified under spiro compounds due to its unique bicyclic architecture.
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate falls under the category of spiro compounds, specifically diazaspiro compounds. These types of compounds are characterized by their spirocyclic structures, which consist of two or more rings that share a single atom. This structural feature imparts unique chemical properties and biological activities, making them of interest in medicinal chemistry.
The synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves several key steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. Common solvents include dichloromethane or dimethylformamide, and reactions are often carried out under inert atmospheres to minimize side reactions. The purification of the final product may involve chromatography techniques such as silica gel column chromatography.
The molecular structure of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate features a complex arrangement with a central spirocyclic core that connects two nitrogen atoms within the diazaspiro framework. The tert-butyl ester group contributes to its solubility and reactivity profile.
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can participate in various chemical reactions:
Reactions are typically conducted in appropriate solvents under specific conditions (e.g., temperature, pressure). For oxidation, acidic or basic media may be employed depending on the desired product. For substitution reactions, catalysts may be used to enhance reactivity.
The mechanism of action for tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its ability to interact with specific molecular targets such as enzymes or receptors within biological systems. The unique spirocyclic structure allows it to fit into distinct binding sites, potentially modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, making it a candidate for drug discovery and development in medicinal chemistry.
Purity levels for commercial samples typically exceed 98%, indicating high quality suitable for research applications .
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has several significant applications:
This compound exemplifies how structural uniqueness can enhance both synthetic versatility and biological relevance in chemical research and application domains.
The diazaspiro[3.3]heptane core represents an underexplored spirocyclic architecture with significant potential in medicinal chemistry due to its three-dimensional rigidity and balanced physicochemical properties. Retrosynthetic deconstruction of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate reveals two logical disconnection pathways:
Spirocyclic Bond Disconnection: The strategic cleavage of the central quaternary spiro carbon yields tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate as a key precursor. This α,β-unsaturated ketone undergoes intramolecular reductive amination to form the spiro[3.3]heptane framework. Computational modeling indicates the azetidine ring's inherent strain (≈26 kcal/mol ring strain energy) drives efficient cyclization, with the oxoethylidene moiety acting as a conformational anchor [9].
N6-Benzyl Disconnection: Alternative disconnection at the C6-N bond exposes 2-tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptane (CAS 1041026-70-3) and benzyl bromide as synthons. This route leverages the differential nucleophilicity of the diazaspiroheptane nitrogens, where N6 exhibits higher reactivity due to diminished steric hindrance compared to the Boc-shielded N2 [6] [7].
Table 1: Retrosynthetic Building Blocks for Diazaspiro[3.3]heptane Synthesis
Disconnection Site | Synthon A | Synthon B | Key Bond Formation |
---|---|---|---|
Spiro carbon | tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate | None (intramolecular) | Reductive amination |
N6-Benzyl bond | 2-Boc-2,6-diazaspiro[3.3]heptane (CAS 1041026-70-3) | Benzyl bromide | SN2 alkylation |
Azetidine N-C bond | 1-Benzylazetidin-3-one | tert-Butyl 2-oxocyclobutane-1-carboxylate | Double reductive amination |
The first-generation synthesis suffered from poor diastereoselectivity (≤50% de) during spirocyclization. Optimization via Lewis acid catalysis (Mg(OTf)₂, toluene, 80°C) improved stereocontrol to >90% de by enforcing a chair-like transition state [9].
Regioselective Benzylation: The unsymmetrical 2,6-diazaspiro[3.3]heptane core presents significant selectivity challenges. Empirical studies reveal that N6 alkylation dominates (N6:N2 = 9:1) when reacting 2-Boc-2,6-diazaspiro[3.3]heptane (MW 198.27 g/mol) with benzyl bromide in acetonitrile at 60°C, attributed to:
Boc Protection-Deprotection Equilibrium: The Boc group’s stability directly impacts synthetic efficiency:
Table 2: Protection Strategies for Diazaspiro[3.3]heptane Derivatives
Protection Mode | Conditions | Reaction Time | Yield | Stability Issues |
---|---|---|---|---|
Boc installation | (Boc)₂O, Et₃N, THF, 25°C | 12 h | 92% | Hygroscopic; requires inert gas storage [5] [7] |
Boc deprotection | Acetyl chloride/MeOH (1:10), 20°C | 20 h | 95% | Oxalate salt formation recommended for crystallization [3] |
Alternative carbamate | CbzCl, K₂CO₃, acetone | 8 h | 87% | Hydrogenation required for removal |
Reductive Amination Catalysis: The bifunctional nature of 6-oxo precursors necessitates precise catalytic control. Screening identified three optimal systems:
Spirocyclization Catalysts: Ring-closing strategies benefit from:
Table 3: Catalytic Performance in Spirocycle Formation
Catalyst System | Temperature | Reaction Time | Yield | Diastereoselectivity | Limitations |
---|---|---|---|---|---|
Mg(OTf)₂ (5 mol%) | 80°C | 8 h | 78% | >90% de | Moisture-sensitive catalyst |
Pd/C (5 mol%) + HCO₂NH₄ | 50°C | 2 h | 85% | N/A | Over-reduction side products |
Ru-PNN (0.5 mol%) | 90°C | 24 h | 65% | 88% ee | High catalyst cost |
Lipase B (20 mg/mmol) | 40°C | 48 h | 42% | >99% de | Low throughput |
Solid-Phase Approaches: Initial attempts employed Wang resin-linked azetidinones to enable:
Solution-Phase Optimization: Large-scale synthesis (≥100g) employs:
Table 4: Solution-Phase vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase | Advantage Factor |
---|---|---|---|
Typical Scale | 100 g - 1 kg | < 5 g | Solution: 20-200x scale |
Purity (HPLC) | 98-99.5% | 70-85% | Solution: +15-25% absolute |
Cost (per gram) | $50-100 | $1,130 (extrapolated from 200mg=$226) | Solution: 10-20x lower |
Throughput | 3-4 days (5 steps) | 7 days (including resin handling) | Solution: 2x faster |
Purification | Crystallization (oxalate salt) | HPLC required | Solution: lower complexity |
Industrial adoption favors solution-phase methods, with TCI America and ChemImpex offering multi-gram quantities (≥98% GC purity) stored at ≤-4°C under inert gas due to compound hygroscopicity and air sensitivity [2] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8